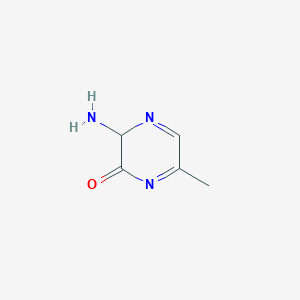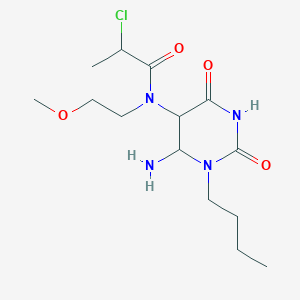
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the class of diazinanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactions. The starting materials may include butylamine, chloroacetyl chloride, and methoxyethylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental safety. Key considerations would include the availability of raw materials, waste management, and adherence to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of certain biochemical processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-ethoxyethyl)propanamide
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-propoxyethyl)propanamide
Uniqueness
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H25ClN4O4 |
|---|---|
Molekulargewicht |
348.82 g/mol |
IUPAC-Name |
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C14H25ClN4O4/c1-4-5-6-19-11(16)10(12(20)17-14(19)22)18(7-8-23-3)13(21)9(2)15/h9-11H,4-8,16H2,1-3H3,(H,17,20,22) |
InChI-Schlüssel |
BJOIWLLVYYGNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(C(C(=O)NC1=O)N(CCOC)C(=O)C(C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


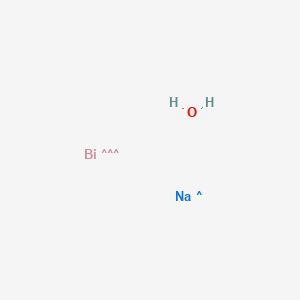
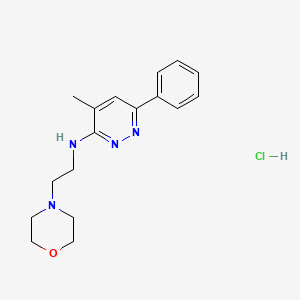
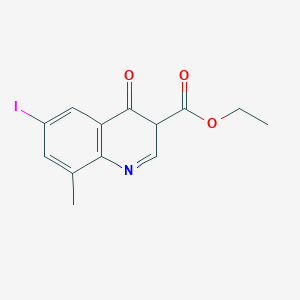



![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)

![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
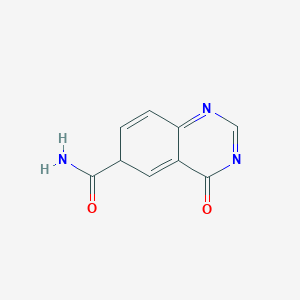
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

